molecular formula C8H11ClN2O2 B2858751 Methyl 3-(aminomethyl)picolinate hydrochloride CAS No. 1050610-67-7

Methyl 3-(aminomethyl)picolinate hydrochloride

Cat. No.: B2858751
CAS No.: 1050610-67-7
M. Wt: 202.64
InChI Key: KNPNDLVSSZILGW-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 3-(aminomethyl)picolinate hydrochloride typically begins with the esterification of picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces methyl picolinate.

    Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where methyl picolinate reacts with formaldehyde and ammonia or a primary amine under acidic conditions to form the aminomethyl derivative.

    Hydrochloride Formation: Finally, the aminomethyl derivative is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(aminomethyl)picolinate hydrochloride can undergo oxidation reactions, where the aminomethyl group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(aminomethyl)picolinate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    Methyl picolinate: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    3-(Aminomethyl)picolinic acid: Contains a carboxyl group instead of an ester, affecting its solubility and reactivity.

    Methyl 2-(aminomethyl)picolinate hydrochloride: Similar structure but with the aminomethyl group at a different position on the pyridine ring, leading to different chemical properties.

Uniqueness: Methyl 3-(aminomethyl)picolinate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

Methyl 3-(aminomethyl)picolinate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C_8H_10ClN_2O_2
  • Molecular Weight : Approximately 202.64 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water, making it suitable for various applications in chemical and pharmaceutical industries.

The compound's structure includes a picolinate moiety with an aminomethyl group, which is significant for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, suggesting potential roles in neuroprotection and treatment of neurological disorders.
  • Cell Signaling Pathways : In vitro studies indicate that derivatives of picolinate compounds can modulate cell signaling pathways, which may have implications for conditions such as depression and anxiety.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial and anticancer activities, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effectiveness comparable to known antibiotics. The compound's ability to disrupt bacterial cell membranes may underlie its antimicrobial action.

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-(aminomethyl)pyridine-3-carboxylateC_8H_10N_2O_2Similar picolinate structure; different amino group position
Methyl 4-(aminomethyl)pyridine-2-carboxylateC_8H_10N_2O_2Variance in amino group position; potential alternative biological activities
Methyl 6-(aminomethyl)picolinate hydrochlorideC_8H_10ClN_2O_2Identical molecular formula; different regioisomer with distinct properties

The unique positioning of the aminomethyl group in this compound may enhance its interaction with specific biological targets compared to other derivatives.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced neuronal damage.
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, the compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, with IC50 values indicating potent activity.

Properties

IUPAC Name

methyl 3-(aminomethyl)pyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-6(5-9)3-2-4-10-7;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNDLVSSZILGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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